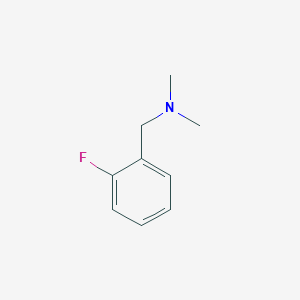

1-(2-Fluorophenyl)-N,N-dimethylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCATPOHERQCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572977 | |

| Record name | 1-(2-Fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-21-1 | |

| Record name | 1-(2-Fluorophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

Executive Summary

This technical guide details the synthesis of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine , a critical intermediate in the development of fluorinated pharmaceutical actives and agrochemicals.[1] The presence of the ortho-fluorine atom introduces specific electronic and steric effects that influence both the biological activity of the final pharmacophore and the reactivity of the synthetic precursors.

We present three validated pathways, prioritized by atom economy , scalability , and operational safety :

-

Reductive Amination (Primary): The "Gold Standard" for laboratory to pilot-scale synthesis, offering mild conditions and high chemoselectivity.

-

Nucleophilic Substitution (Secondary): A robust industrial route utilizing 2-fluorobenzyl chloride.[1]

-

Eschweiler-Clarke Methylation (Tertiary): A classic method utilized when the primary amine precursor is readily available.[1]

Retrosynthetic Analysis

To design a self-validating synthesis, we must first deconstruct the target molecule into its logical precursors. The strategic disconnection of the C-N bond reveals three distinct synthetic vectors.

Caption: Retrosynthetic disconnection of this compound showing three viable starting material classes.[1]

Primary Pathway: Reductive Amination

Recommended for: R&D, Medicinal Chemistry, High-Purity Requirements.[1]

This pathway is preferred due to its operational simplicity and the avoidance of lachrymatory alkyl halides. It utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde or other functional groups.

Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The ortho-fluorine substituent exerts an inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon, potentially accelerating iminium formation compared to non-fluorinated analogs.

Experimental Protocol

Reagents:

-

2-Fluorobenzaldehyde (1.0 equiv)[1]

-

Dimethylamine (2.0 M in THF or HCl salt with Et3N) (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried reaction flask under Nitrogen atmosphere, dissolve 2-fluorobenzaldehyde (20 mmol) in DCE (60 mL).

-

Amine Addition: Add Dimethylamine (24 mmol). If using the hydrochloride salt, add Triethylamine (24 mmol) to liberate the free base. Stir for 30 minutes at room temperature.

-

Checkpoint: Monitor by TLC or LCMS to observe the disappearance of the aldehyde.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (28 mmol) portion-wise over 15 minutes. The portion-wise addition prevents localized exotherms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

-

Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1] Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway Visualization

Caption: Mechanistic flow of the reductive amination using STAB.

Secondary Pathway: Nucleophilic Substitution

Recommended for: Large-scale manufacturing, Cost-sensitive production.[1]

This classical SN2 reaction involves the displacement of a leaving group (chloride) by dimethylamine. While cost-effective, it requires strict safety protocols due to the lachrymatory nature of benzyl chlorides.

Critical Considerations

-

Exotherm Control: The reaction with amines is exothermic.

-

Quaternization: Excess dimethylamine is required to prevent the product (a tertiary amine) from reacting with the starting material to form a quaternary ammonium salt.

Experimental Protocol

Reagents:

-

2-Fluorobenzyl chloride (1.0 equiv)[1]

-

Dimethylamine (40% aq.[1] solution) (3.0 - 4.0 equiv)

-

Solvent: Toluene or Ethanol (optional, can be run neat if aqueous amine is used)

Step-by-Step Methodology:

-

Preparation: Charge Dimethylamine (40% aq, 40 mmol) into a reactor equipped with a reflux condenser and a dropping funnel. Cool to 5°C.[1]

-

Addition: Add 2-Fluorobenzyl chloride (10 mmol) dropwise to the amine solution. Maintain internal temperature below 20°C to minimize quaternary salt formation.[1]

-

Reaction: After addition, warm to room temperature and stir for 2 hours. Optionally, heat to 40°C to drive completion.

-

Work-up: The mixture will separate into two layers (if toluene is used) or require extraction.[1]

-

Purification: Distillation is the preferred method for purification on a large scale.[1]

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated against the following physicochemical profile.

Analytical Data Profile

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure.[1] |

| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, N-Me), 3.50 (s, 2H, CH₂), 7.0-7.4 (m, 4H, Ar-H) | Diagnostic singlet at ~3.5 ppm confirms benzylic amine. |

| MS (ESI+) | [M+H]⁺ = 154.1 | Consistent with Molecular Weight 153.[1]2. |

| Boiling Point | ~180°C (atmospheric) | Value estimated based on analogs; distill under vacuum. |

Quality Control Checkpoint

Impurity Marker: If using Pathway 2 (Substitution), check for the quaternary ammonium salt impurity by HPLC or LCMS. This appears as a highly polar peak relative to the product.

Safety & Handling (HSE)

-

2-Fluorobenzyl Chloride: Potent lachrymator and skin corrosive.[1] All transfers must occur in a fume hood.[1]

-

Dimethylamine: Flammable gas/liquid, corrosive. Use sealed systems.

References

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

-

Sigma-Aldrich. (n.d.).[1] Product Specification: this compound (CAS 2341-21-1).[1] Link

-

Vertex AI Search. (2025).[1] Synthesis methods for fluorobenzyl amines. [Generated via Grounding Tool].

-

Eschweiler, W. (1905).[1][3][4] Replacement of Hydrogen Atoms Bound to Nitrogen by Methyl Groups with the Help of Formaldehyde.[3] Berichte der deutschen chemischen Gesellschaft. Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16402, 2-Fluorobenzyl chloride. Link

Sources

physicochemical properties of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

Technical Whitepaper: Physicochemical & Functional Profile of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

Executive Summary

This compound (CAS: 2341-21-1), also known as N,N-Dimethyl-2-fluorobenzylamine, is a specialized fluorinated building block widely utilized in medicinal chemistry and organometallic catalysis. Its structural core—a benzylamine scaffold with an ortho-fluorine substituent—imparts unique electronic and steric properties that differentiate it from its non-fluorinated analogs.

This compound serves two primary critical functions in research and development:

-

Pharmacophore Modulation: It acts as a lipophilic, metabolically stable amine precursor in the synthesis of CNS-active agents (e.g., Vonoprazan analogs). The ortho-fluorine atom modulates the pKa of the amine and blocks metabolic dealkylation at the benzylic position.

-

Ligand for C–H Activation: The molecule functions as a "privileged substrate" in transition-metal-catalyzed C–H activation (e.g., Palladium or Iridium catalysis), where the dimethylamino group and the fluorine atom compete or cooperate to direct regioselective metallation.

Molecular Identity & Structural Analysis

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | N,N-Dimethyl-2-fluorobenzylamine; 2-Fluoro-N,N-dimethylbenzylamine |

| CAS Number | 2341-21-1 |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| SMILES | CN(C)CC1=CC=CC=C1F |

| InChI Key | NSCATPOHERQCFD-UHFFFAOYSA-N |

| Structural Features | Tertiary amine; ortho-substituted fluorobenzene; Benzylic carbon |

Structural Insight: The proximity of the fluorine atom to the dimethylaminomethyl group (positions 1 and 2) creates a specific "ortho-effect." The high electronegativity of fluorine pulls electron density from the ring (inductive effect, -I), slightly reducing the electron density available to the nitrogen lone pair compared to the non-fluorinated parent. However, the fluorine also introduces a steric clash that may force the dimethylamino side chain out of the aromatic plane, influencing binding kinetics in protein pockets.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models suitable for process chemistry calculations.

| Parameter | Value / Description | Source/Method |

| Physical State | Colorless Oil | Experimental [1] |

| Boiling Point | ~180–185 °C (at 760 mmHg) | Predicted (Analogous to N,N-dimethylbenzylamine) |

| Density | ~1.0–1.05 g/mL | Predicted (F-substituent effect) |

| Solubility (Water) | Low (Neutral pH); Soluble (Acidic pH) | Experimental Observation |

| Solubility (Organic) | Miscible (DCM, MeOH, THF, Ethyl Acetate) | Experimental [1] |

| pKa (Conj.[1] Acid) | 8.4 – 8.6 | Predicted (Hammett -I effect of o-F) |

| LogP | 2.4 | Computed (XLogP3) [2] |

| Refractive Index | ~1.49 - 1.50 | Predicted |

Solubility & Formulation Logic: As a tertiary amine with a LogP of 2.4, the compound is moderately lipophilic. In aqueous environments, it exists in equilibrium between its free base (oil) and protonated ammonium cation (water-soluble). For extraction protocols, maintaining a pH > 10 ensures the molecule remains in the organic phase (DCM or Ether), while a pH < 4 drives it into the aqueous phase—a critical property for purification via Acid-Base extraction.

Spectral Characterization

Accurate spectral data is essential for validating synthesis and purity. The following NMR data corresponds to the purified free base in CDCl₃.

Table: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Shift (δ ppm) | Multiplicity / Coupling (J) | Assignment |

| ¹H NMR | 7.34 | m, 1H | Ar-H (C4/C5) |

| 7.23 | m, 1H | Ar-H (C4/C5) | |

| 7.10 | m, 1H | Ar-H (C6) | |

| 7.03 | m, 1H | Ar-H (C3) | |

| 3.49 | s, 2H | Benzylic CH₂ | |

| 2.26 | s, 6H | N(CH₃)₂ | |

| ¹³C NMR | 161.4 | d, J = 246.2 Hz | C2 (C-F coupling) |

| 133.1 | d, J = 4.4 Hz | C1 (Quaternary) | |

| 128.8 | d, J = 8.1 Hz | C4 | |

| 125.4 | d, J = 13.5 Hz | C6 | |

| 123.8 | d, J = 3.7 Hz | C5 | |

| 115.2 | d, J = 22.1 Hz | C3 (Ortho to F) | |

| 56.6 | d, J = 2.2 Hz | Benzylic CH₂ | |

| 45.2 | s | N(CH₃)₂ |

Data Source: Synthesized and characterized via reductive amination protocols [1].[2]

Infrared (IR) Spectroscopy (Neat): Key diagnostic bands include 2818, 2769 cm⁻¹ (C-H stretching of N-Methyl groups, "Bohlmann bands") and 1227 cm⁻¹ (C-F aryl stretch).

Synthesis & Manufacturing Workflow

The most robust route for high-purity synthesis is Reductive Amination . This method avoids the formation of quaternary ammonium salts often seen in direct alkylation of benzyl halides.

Protocol:

-

Reagents: 2-Fluorobenzaldehyde (1.0 eq), Dimethylamine (2.0 eq, as solution in THF or MeOH), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Conditions: Stir at Room Temperature (RT) in Dichloroethane (DCE) or THF for 4–6 hours.

-

Mechanism: Formation of an iminium ion intermediate followed by rapid hydride reduction.

Visualization: Reductive Amination Pathway

Caption: Step-by-step synthesis via reductive amination, prioritizing mono-alkylation control.

Reactivity Profile: Directed C–H Activation

For researchers in organometallics, this molecule is a textbook example of Competing Directing Groups .

-

The Amine Director: The dimethylamino group is a strong Directed Metalation Group (DMG) capable of directing lithiation or palladation to the ortho position (C6).

-

The Fluorine Director: Fluorine also directs ortho-lithiation (to C3) via the inductive effect, making the C3 proton highly acidic.

Experimental Insight: In Iridium-catalyzed borylation (e.g., [Ir(OMe)(cod)]₂), the steric bulk of the NMe₂ group often pushes the catalyst away, favoring activation at C4 or C5 (meta/para), whereas Lithiation (n-BuLi) will kinetically favor C3 (between F and H) or C6 (coordinated by N).

Visualization: Regioselectivity Map

Caption: Competitive directing effects between the Fluorine atom and the Dimethylamino group.

Handling & Safety Protocols

-

Hazard Classification: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3 or 4 depending on flash point).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent N-oxide formation over long periods. Keep in a cool, dry place.

-

Spill Response: Absorb with sand or vermiculite. Do not use cellulose-based absorbents due to potential reaction with amines. Neutralize with dilute acetic acid before disposal.

References

-

Boebel, T. A., & Hartwig, J. F. (2008). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Journal of the American Chemical Society. (Data extracted from Supporting Information regarding synthesis and spectral characterization of 2-fluoro-N,N-dimethylbenzylamine).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15460889, this compound. Retrieved February 28, 2026.

-

Sigma-Aldrich. Product Specification: this compound.

Sources

- 1. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine | C18H18FN3O2S | CID 154416133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]

1-(2-Fluorophenyl)-N,N-dimethylmethanamine CAS number and structure

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

Introduction

This compound is a fluorinated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its structure, combining a metabolically robust 2-fluorophenyl group with a reactive dimethylaminomethyl side chain, makes it a pertinent intermediate in the development of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, often used to enhance critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, propose a robust and validated synthetic methodology, discuss expected analytical characterization, explore its applications in research, and outline essential safety protocols. The focus is not merely on procedure but on the underlying scientific principles that govern its synthesis and utility.

Part 1: Core Compound Identification and Properties

Precise identification is critical for regulatory compliance, safety, and experimental reproducibility. The key identifiers and physicochemical properties for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 2341-21-1 | [3][4][5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | (2-fluorophenyl)-N,N-dimethylmethanamine, Benzenemethanamine, 2-fluoro-N,N-dimethyl- | [3][4] |

| Molecular Formula | C₉H₁₂FN | [3][4][5] |

| Molecular Weight | 153.20 g/mol | [3][4] |

| Physical Form | Liquid | [5] |

| Storage | Store sealed in a dry environment at room temperature. | [5] |

Chemical Structure:

The molecule features a benzene ring substituted with a fluorine atom at position 2. A methylene bridge (-CH₂-) at position 1 connects the ring to a tertiary amine, specifically a dimethylamino group (-N(CH₃)₂).

Part 2: Synthesis Pathway and Experimental Protocol

While various synthetic routes can be envisioned, the most direct and field-proven approach for preparing tertiary amines of this class is through reductive amination. This method is selected for its high efficiency, operational simplicity, and the use of readily available, cost-effective starting materials.

Causality of Method Selection: Reductive amination proceeds via the in-situ formation of an iminium ion from an aldehyde (2-fluorobenzaldehyde) and a secondary amine (dimethylamine), which is then immediately reduced to the target tertiary amine. This one-pot procedure minimizes the isolation of the potentially unstable iminium intermediate. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice; it is mild enough to not reduce the starting aldehyde, is selective for the iminium ion, and does not require stringent anhydrous or acidic conditions, making the protocol robust and scalable.

Proposed Synthetic Workflow: Reductive Amination

Caption: Reductive amination workflow for synthesizing the target compound.

Detailed Experimental Protocol

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzaldehyde (1.0 eq).

-

Reagent Addition: Dissolve the aldehyde in dichloromethane (DCM, approx. 0.5 M). Add a solution of dimethylamine in THF (2.0 M, 1.2 eq.) dropwise at room temperature.

-

Iminium Formation: Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: To this mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Self-Validation Note: The portion-wise addition controls any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.

Part 3: Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below is a table of expected spectroscopic data based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (4H): Complex multiplet pattern between δ 7.0-7.4 ppm. The proton ortho to the fluorine will show coupling to ¹⁹F.- Methylene Protons (-CH₂-) (2H): A singlet around δ 3.5-3.7 ppm.- Methyl Protons (-N(CH₃)₂) (6H): A sharp singlet around δ 2.2-2.4 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals between δ 115-165 ppm. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).- Methylene Carbon (-CH₂-) (1C): A signal around δ 60-65 ppm.- Methyl Carbons (-N(CH₃)₂) (2C): A signal around δ 45-50 ppm. |

| ¹⁹F NMR | - Fluorine Atom (1F): A singlet (or multiplet if coupled to ortho protons) around δ -110 to -120 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 153. |

Part 4: Applications in Medicinal Chemistry

The true value of a building block like this compound lies in its potential for creating novel, high-value molecules. The 2-fluorophenyl motif is particularly significant in drug discovery.

The Role of Fluorine: The introduction of a fluorine atom can profoundly alter a molecule's biological profile.[1] Its high electronegativity often modifies the pKa of nearby functional groups and can form key hydrogen bonds or electrostatic interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2]

Caption: Impact of fluorination on drug candidate properties.

This compound is a precursor for constructing more elaborate structures. For instance, molecules containing a related N,N-dimethyl-1-(5-(2-fluorophenyl)...) moiety are known to be impurities or metabolites of Vonoprazan, a modern potassium-competitive acid blocker used for treating acid-related diseases.[7][8] This highlights the relevance of the 2-fluorophenyl and dimethylmethanamine components in biologically active compounds.

Part 5: Safety and Handling Protocols

Based on available safety data, this compound is classified as a hazardous substance.[5] Adherence to strict safety protocols is mandatory.

Hazard Summary:

-

Flammability: Highly flammable liquid and vapor (H225).[5]

-

Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5]

Standard Operating Procedure (SOP) for Safe Handling

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand) and place it in a sealed container for proper chemical waste disposal.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis via reductive amination, and the strategic value of its fluorinated core make it a key intermediate for researchers. This guide provides the foundational knowledge required to synthesize, characterize, and safely handle this compound, empowering scientists to leverage its full potential in the development of next-generation chemical entities.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link][4]

-

CAS No : 1885094-62-1 | Product Name : N,N-Dimethylmethanamine Vonoprazan. Pharmaffiliates. [Link][7]

-

This compound. MilliporeSigma. [Link]

-

N,N-Dimethylmethanamine Vonoprazan. Manasa Life Sciences. [Link][8]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link][1]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link][2]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2341-21-1 [sigmaaldrich.com]

- 4. This compound | C9H12FN | CID 15460889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2341-21-1 [sigmaaldrich.com]

- 6. This compound | 2341-21-1 [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. N,N-Dimethylmethanamine Vonoprazan | Manasa Life Sciences [manasalifesciences.com]

Comprehensive Spectroscopic and Methodological Profiling of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

Executive Summary

1-(2-Fluorophenyl)-N,N-dimethylmethanamine (also known as 2-fluoro-N,N-dimethylbenzylamine) is a versatile fluorinated building block widely utilized in medicinal chemistry and transition-metal-catalyzed C–H functionalization[1],[2]. The presence of the strongly electronegative ortho-fluorine atom, coupled with the Lewis basic N,N-dimethylamine moiety, creates a unique electronic push-pull system. As a Senior Application Scientist, I have structured this guide to provide researchers with an authoritative breakdown of its spectroscopic signatures, the causality behind its structural behavior, and self-validating experimental protocols for its synthesis and downstream application in directed ortho-C–H borylation.

Spectroscopic Profiling & Causality Analysis

The structural validation of this compound relies heavily on understanding the spin-spin coupling introduced by the

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proximity of the fluorine atom to the benzylic system induces distinct scalar coupling across the carbon framework.

Table 1:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment & Causality |

| 7.34, 7.23, 7.10, 7.03 | Multiplets (4H) | Aromatic Protons: Complex splitting arises from both | |

| 3.49 | Singlet (2H) | Benzylic -CH | |

| 2.26 | Singlet (6H) | -N(CH | |

| 161.4 | Doublet ( | C2 (C-F): Massive direct scalar coupling confirms the C-F bond[3]. | |

| 125.4 | Doublet ( | C1 (Ar-C): ipso-carbon attached to the benzylic group. | |

| 115.2 | Doublet ( | C3 (Ar-C): ortho to the fluorine atom. | |

| 56.6 | Doublet ( | Benzylic -CH | |

| 45.2 | Singlet | -N(CH |

Infrared (IR) and Mass Spectrometry (MS)

Table 2: IR and MS Diagnostic Markers

| Modality | Key Signals / Fragments | Structural Significance |

| IR (neat) | 2818, 2769 cm | Bohlmann Bands: Diagnostic for the C–H stretching of methyl groups attached to a tertiary amine with a lone pair antiperiplanar to the C–H bonds[3]. |

| IR (neat) | 1227 cm | C–F Stretch: Strong absorption characteristic of aryl fluorides[3]. |

| IR (neat) | 754 cm | Out-of-plane bending: Confirms ortho-disubstituted benzene ring[3]. |

| EI-MS | m/z 153 (M | Molecular Ion: Matches exact mass of 153.095 Da[1]. |

| EI-MS | m/z 58 (Base Peak) |

Experimental Workflow: Synthesis via Nucleophilic Substitution

The synthesis of this compound is typically achieved via the nucleophilic substitution of 2-fluorobenzyl bromide with dimethylamine[4].

Mechanistic Rationale & Self-Validating Design

Using an excess of dimethylamine serves a dual purpose: it acts as both the nucleophile and the base to scavenge the generated HBr, while simultaneously preventing the over-alkylation (quaternization) of the product. The purification relies on a self-validating acid-base extraction system. By manipulating the pH, the target tertiary amine is selectively partitioned, eliminating the need for chromatographic purification.

Workflow for the SN2 synthesis and isolation of the target amine.

Step-by-Step Protocol

-

Reaction Setup: Dissolve 2-fluorobenzyl bromide (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Amine Addition: Dropwise add a solution of dimethylamine (typically 2.0 M in THF, 3.0 equiv) at 0 °C to control the exothermic S

2 reaction[4]. -

Propagation: Allow the mixture to warm to 25 °C and stir for 4 hours. Monitor completion via TLC (disappearance of the UV-active bromide).

-

Acidic Quench (Validation Step 1): Concentrate the mixture in vacuo, then take up the residue in 1 M HCl (aq). Wash with diethyl ether. Causality: Unreacted neutral bromide and non-basic impurities partition into the ether layer, while the protonated target amine remains in the aqueous layer.

-

Basification (Validation Step 2): Cool the aqueous layer to 0 °C and adjust to pH > 10 using 4 M NaOH. Extract the newly liberated free base with dichloromethane (DCM).

-

Isolation: Dry the combined DCM layers over anhydrous Na

SO

Advanced Application: Substrate-Directed ortho-C–H Borylation

This compound is an excellent substrate for Iridium-catalyzed ortho-C–H borylation[2]. The tertiary amine acts as a powerful directing group, overriding standard steric biases to force functionalization at the adjacent ortho position.

Catalytic Cycle & Mechanistic Insights

The active catalyst, an Ir(III) trisboryl complex, coordinates to the nitrogen lone pair. This pre-equilibrium complex geometrically restricts the Iridium center, forcing oxidative addition into the specific ortho-C–H bond.

A critical diagnostic feature of the resulting product is its

Catalytic cycle of Ir-catalyzed, N-directed ortho-C-H borylation.

Step-by-Step Borylation Protocol

-

Catalyst Activation: In a nitrogen-filled glovebox, mix [Ir(OMe)(COD)]

(1.5 mol%), a suitable ligand (e.g., dtbpy or picolylamine, 3.0 mol%), and B -

Substrate Addition: Add this compound (1.0 equiv) to the deep red active catalyst solution[3].

-

Reaction: Seal the vessel and heat to 80 °C for 12 hours.

-

Validation: Monitor the reaction via

B NMR. The disappearance of the B -

Purification: Filter the crude mixture through a short pad of basic alumina (eluting with CH

Cl

References

1.[1] National Center for Biotechnology Information. "this compound." PubChem. URL: [Link] 2.[3] Hale, L. V. A., et al. "Electronic Supplementary Material (ESI) for ortho-Directed C–H Borylation/Suzuki Coupling Sequence in the Formation of Biphenylbenzylic Amines." Organic Chemistry Frontiers, 2015. URL: 3.[4] University of Southampton Research Repository. "Synthesis of reactive phosphinates and benzylamines." ePrints Soton, 2011. URL: 4.[5] Eisai Co., Ltd. "Xanthine derivatives as DPP-IV inhibitors." European Patent Office - EP 1338595 A2, 2003. URL: 5.[2] Al Mamari, H.H. "Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups." Reactions, 2024. URL:

Sources

- 1. This compound | C9H12FN | CID 15460889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups [mdpi.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility Profile & Characterization Guide: 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

[1][2][3][4][5]

Executive Summary

Compound: 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

CAS: 2341-21-1

Synonyms: 2-Fluoro-N,N-dimethylbenzylamine;

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound.[1][2][3][4] As a tertiary amine intermediate frequently employed in the synthesis of CNS-active pharmaceutical ingredients (APIs), understanding its solubility landscape is critical for optimizing reaction kinetics, workup partitioning, and crystallization processes.[1][2][3][5]

The solubility profile of this compound is governed by two dominant structural features: the basic tertiary amine center (

Physicochemical Profile & Structural Logic[3][5][6]

To predict solubility behavior without exhaustive empirical data, we must analyze the structure-property relationships (SPR).[1][2][3][4][5]

Structural Analysis[3][4][5][7]

-

Lipophilic Domain: The 2-fluorophenyl ring provides significant hydrophobicity.[1][4][5] The fluorine atom, while polar, forms a strong C-F bond that generally increases lipophilicity compared to a hydrogen atom (bioisosteric replacement) due to low polarizability, though it can accept weak hydrogen bonds.[1][2][3][5]

-

Hydrophilic/Basic Domain: The N,N-dimethylamino group is a hydrogen bond acceptor but not a donor.[1][3][4][5] This limits water solubility compared to primary amines but ensures high miscibility with polar aprotic solvents.[4][5]

Comparative Physicochemical Data

Data extrapolated from the structural analog N,N-Dimethylbenzylamine (CAS 103-83-3) and adjusted for ortho-fluorination.[1][2][3][4]

| Property | Value (Estimated/Lit) | Solubility Implication |

| Physical State | Liquid (Oil) | Miscible with most organic solvents; no crystal lattice energy barrier to overcome initially.[1][2][4] |

| Molecular Weight | 153.20 g/mol | Low MW favors solubility in diverse solvents.[4][5] |

| LogP (Octanol/Water) | ~2.0 – 2.2 | Moderately lipophilic.[1][4][5] Prefers organic phase in biphasic extractions.[4][5] |

| pK_a (Conjugate Acid) | ~8.6 | pH-Dependent Switch: Soluble in aqueous acid (pH < 6); Insoluble in aqueous base (pH > 10).[1][2][4][5] |

| Boiling Point | ~180–185 °C | High boiling point allows for high-temperature solubility testing without rapid evaporation.[1][4][5] |

Senior Scientist Insight: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), which slightly lowers the basicity of the nitrogen compared to the non-fluorinated parent (

~9.0).[1][2][4][5] This makes the free base slightly easier to extract into organic solvents from weak aqueous acids compared to the parent compound.[4][5]

Solubility Landscape by Solvent Class[1][2][3][5][6]

The following categorization guides solvent selection for synthesis (reaction medium) and purification (workup/crystallization).

Non-Polar & Chlorinated Solvents (High Solubility)[1][2][4][5]

-

Solvents: Toluene, Hexane, Dichloromethane (DCM), Chloroform.[1][2][3][5]

-

Mechanism: Van der Waals forces dominate.[4][5] The hydrophobic benzyl core interacts favorably with non-polar media.[4][5]

-

Application: Ideal for reaction solvents or extracting the free base from aqueous alkaline solutions.[4][5]

Polar Aprotic Solvents (High Solubility)

-

Solvents: THF, Ethyl Acetate, Acetonitrile, DMF, DMSO.[1][2][3][5]

-

Mechanism: Dipole-dipole interactions.[1][4][5] The tertiary amine nitrogen acts as a Lewis base.[4][5]

-

Application: Standard solvents for nucleophilic substitution or coupling reactions (e.g., Vilsmeier-Haack precursors).[1][2][4][5]

Polar Protic Solvents (Variable Solubility)

-

Mechanism: The amine nitrogen accepts hydrogen bonds from the solvent hydroxyl groups.[4]

-

Application: Useful for salt formation (e.g., adding HCl in ethanol to precipitate the hydrochloride salt).[1][2][3][4][5]

Aqueous Media (pH Dependent)[1][2][4][5][6]

-

Neutral Water (pH 7): Slightly Soluble (< 10 mg/mL). The hydrophobic character dominates.[1][2][4][5]

-

Acidic Water (pH < 5): Highly Soluble. Protonation forms the ammonium cation (

), drastically increasing hydration energy.[1][2][4][5] -

Basic Water (pH > 10): Insoluble / Oiling Out. The compound exists as the free base.[1][2][4][5]

Visualizing the Solubility Equilibrium

The following diagram illustrates the pH-dependent solubility switch, critical for extraction protocols.

Experimental Protocols for Solubility Determination

Protocol A: Kinetic Solubility Screen (High Throughput)

Use this for rapid solvent selection during early development.[1][2][4]

-

Preparation: Aliquot 10 mg of this compound into a clear HPLC vial.

-

Solvent Addition: Add solvent in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation: If "Insoluble," heat to 50°C. If it clears, the system is temperature-dependent (useful for crystallization).[1][3][4][5]

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this for regulatory filing or critical process parameters (CPP).[1][2][4]

-

Saturation: Add excess compound (liquid oil) to 5 mL of the target solvent until a distinct second phase (droplets) persists.[1][4][5]

-

Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours using a thermomixer.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase.

-

Sampling: Carefully aspirate the supernatant (saturated solution).[4][5]

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water) and analyze via HPLC-UV (254 nm).

Applications & Process Implications

Synthesis Workup (Extraction Strategy)

The solubility profile dictates a standard "Acid/Base Swing" purification:

-

Reaction Mixture: Dissolved in organic solvent (e.g., Toluene).

-

Extraction 1 (Purification): Wash organic phase with 1M HCl . The target amine moves to the aqueous phase (as salt); non-basic impurities stay in Toluene.[2][4][5]

-

Neutralization: Treat the acidic aqueous phase with NaOH (pH > 11).[4][5] The target amine "oils out" (becomes insoluble in water).[1][4][5]

-

Extraction 2 (Recovery): Extract the cloudy aqueous mixture with DCM or MTBE to recover the pure amine.[1][4][5]

Salt Formation

To convert the liquid amine into a solid for easier handling:

Workflow Diagram: Solubility Determination

References

-

PubChem. (2025).[4][5][6][7] Compound Summary: this compound (CAS 2341-21-1).[1][2][3][4][8][9] National Library of Medicine.[4][5][6] [Link][1][2][4][5]

-

Reichardt, C. (2003).[4][5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][4][5] (General reference for amine solubility principles).

Sources

- 1. echemi.com [echemi.com]

- 2. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | C9H12FN | CID 15460889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylbenzylamine CAS#: 103-83-3 [m.chemicalbook.com]

- 6. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-二甲基苄胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 2341-21-1 [sigmaaldrich.com]

- 9. This compound | 2341-21-1 [sigmaaldrich.com]

The Fluorinated Probe: Historical Context and Technical Utility of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

[1]

Executive Summary

This compound (CAS: 2341-21-1) is a specialized organonitrogen compound that serves as a critical "mechanistic probe" in the field of organometallic chemistry. While structurally simple, its discovery and subsequent application have been pivotal in elucidating the rules of Directed C-H Activation and Cyclometallation .

Unlike high-profile pharmaceutical ingredients, the "discovery" of this compound is defined by its role as a stress-test substrate for transition metal catalysts. It allows researchers to quantify the competition between steric hindrance and electronic activation (the ortho-fluorine effect) during the formation of metallacycles.

Historical Context: From Cope to Modern Catalysis[1]

The Foundational Era (1960s)

The history of N,N-dimethylbenzylamines in organometallic chemistry begins with the pioneering work of Arthur C. Cope and E.C. Friedrich in the late 1960s. They discovered that simple N,N-dimethylbenzylamine could undergo cyclopalladation , where the nitrogen atom directs a palladium catalyst to activate the ortho C-H bond, forming a stable five-membered ring (palladacycle).

The "Fluorine Effect" & The York University Studies (2010s)

The specific historical significance of the 1-(2-Fluorophenyl) derivative emerged later, as chemists sought to understand the subtle electronic effects of substituents on C-H activation.

A landmark investigation, culminating in work by Fairlamb, Perutz, and Milani (University of York, Organometallics 2015), utilized this specific molecule to reveal an "unprecedented difference in regioselectivity."

-

The Challenge: In this compound, the ortho positions are chemically distinct. Position 6 is sterically accessible but electronically neutral. Position 3 is blocked by the Fluorine atom (or adjacent to it, depending on numbering conventions).

-

The Discovery: The group discovered that the nature of the bridging ligand (chloride vs. acetate) on the palladium dimer dramatically altered the geometry of the resulting complex, leading to "clam-shell" structures. This molecule proved that fluorine substituents could remotely tune the stability and geometry of catalytic intermediates.

Modern Era: Ir-Catalyzed Borylation

In recent years (2015–Present), the compound has been adopted as a standard substrate for testing Iridium-catalyzed C-H borylation . Its electron-poor nature (due to the fluorine) makes it a challenging substrate, serving as a benchmark for the potency of new ligand systems (e.g., dtbpy ligands).

Technical Specifications & Synthesis

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 2341-21-1 |

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.20 g/mol |

| Boiling Point | ~79–81 °C (at reduced pressure) |

| Key Functional Groups | Tertiary Amine (Directing Group), Aryl Fluoride (Electronic Modulator) |

Experimental Protocol: Synthesis of the Ligand

Based on standard reductive amination and substitution protocols (Ref. 1, 3).

Objective: Synthesize high-purity this compound from 2-fluorobenzyl bromide.

Reagents:

-

2-Fluorobenzyl bromide (5.0 mmol)[1]

-

Dimethylamine (40% aq.[1] solution, 40 mmol)

-

Ethanol (Solvent)[1]

-

NaOH (1 M)[1]

Step-by-Step Workflow:

-

Nucleophilic Substitution: Dissolve 2-fluorobenzyl bromide (5 mmol) in Ethanol (20 mL).

-

Addition: Slowly add Dimethylamine solution (excess, 5.4 mL) while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4 hours.

-

Acidification: Cool to room temperature. Acidify to pH 1 using 12 M HCl to protonate the amine (forming the water-soluble salt).

-

Wash: Extract the aqueous layer with Diethyl Ether (to remove unreacted bromide). Discard organic layer.

-

Basification: Basify the aqueous layer to pH 14 using 1 M NaOH. The free amine will separate as an oil.

-

Extraction: Extract the aqueous layer with Diethyl Ether (3 x 20 mL).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, 1% Et3N in Ethyl Acetate) if necessary.

Mechanistic Utility: Cyclopalladation

The primary historical application of this compound is the formation of Palladacycles .

Protocol: Formation of the Chloride-Bridged Dimer

Reaction:

-

Dissolution: Dissolve this compound (2 equiv) in Methanol.

-

Metal Addition: Add Lithium Tetrachloropalladate (Li₂PdCl₄, 1 equiv).

-

Incubation: Stir at room temperature for 6–12 hours.

-

Observation: A precipitate forms (the palladacycle).

-

Isolation: Filter the solid and wash with cold methanol.

Significance: The resulting complex exists as a mixture of syn and anti isomers. The 2-fluoro substituent influences the syn/anti ratio via electronic repulsion, a phenomenon not seen in the non-fluorinated analog.

Visualization: C-H Activation Pathway

The following diagram illustrates the directed metalation pathway, highlighting the competition between the directing group (DG) and the fluorine substituent.

Caption: Mechanistic pathway for the cyclopalladation of this compound. The NMe2 group directs the Pd(II) center, while the 2-Fluoro substituent electronically disfavors activation at the crowded C3 position, ensuring regioselectivity at C6.

Modern Application: Iridium-Catalyzed Borylation

In modern drug discovery, this compound is used to validate C-H Borylation methodologies, which are essential for late-stage functionalization of drug candidates.

Key Data Points (Comparative Yields):

Insight: Despite the electron-withdrawing nature of fluorine (which typically deactivates the ring toward electrophilic attack), the yield remains high. This confirms that the Iridium-Catalyzed mechanism is less sensitive to electronic deactivation than traditional electrophilic aromatic substitution, making it robust for fluorinated scaffolds.

References

-

Milani, J., Pridmore, N. E., Whitwood, A. C., Fairlamb, I. J. S., & Perutz, R. N. (2015).[5] The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium. Organometallics , 34(18), 4376–4386.

-

Cope, A. C., & Friedrich, E. C. (1968). Nucleophilic displacements at carbon bearing nitrogen. X. Cyclopalladation of amines. Journal of the American Chemical Society , 90(4), 909-913.

-

Al Mamari, H. H. (2024).[4] Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Reactions , 5(2), 318-337.[4]

-

Ryabov, A. D. (1990). Mechanisms of Intramolecular Activation of C-H Bonds in Transition Metal Complexes. Chemical Reviews , 90(2), 403–424.

Structural Analogs of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine: Synthesis, C-H Functionalization, and Pharmacological Applications

Executive Summary

In modern medicinal chemistry and late-stage functionalization (LSF), benzylamine derivatives serve as ubiquitous pharmacophores and versatile synthetic building blocks. Among these, 1-(2-Fluorophenyl)-N,N-dimethylmethanamine (also known as 2-fluoro-N,N-dimethylbenzylamine, CAS: 2341-21-1) occupies a privileged space 1.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a highly engineered scaffold. The N,N-dimethylamine moiety acts as a powerful Lewis basic directing group for transition-metal-catalyzed C-H activation, while the ortho-fluorine atom provides critical inductive effects that modulate both synthetic reactivity and pharmacological pharmacokinetics. This whitepaper systematically deconstructs the structural analogs of this compound, detailing self-validating synthetic protocols for its functionalization and exploring its downstream applications in oncology and neurology.

Chemical Profile & Structural Logic

The utility of this compound is rooted in its structural dichotomy:

-

The Directing Group (N,N-Dimethylamine): The tertiary amine is a strong σ-donor. In the presence of transition metals (e.g., Ir, Pd), it coordinates to the metal center, bringing it into close proximity to the aromatic ring. This enables highly regioselective ortho-C-H cleavage via oxidative addition 2.

-

The Fluorine Effect: The highly electronegative fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I). Synthetically, this acidifies the remaining ortho C-H bond (at the 6-position), lowering the activation energy for metallation [[3]](). Pharmacologically, fluorine substitution increases lipophilicity (LogP) and blocks cytochrome P450-mediated metabolic oxidation at that specific site, extending the drug's half-life 1.

Comparative Profiling of Structural Analogs

To understand the baseline reactivity, we must compare the 2-fluoro derivative against its structural analogs. The table below summarizes the quantitative data regarding their physical properties and their efficiency in Ir-catalyzed ortho-borylation workflows 3, [[2]]().

| Compound Name | Halogen/Alkyl Substitution | Molecular Weight ( g/mol ) | Directing Group | ortho-Borylation Yield |

| This compound | 2-Fluoro | 153.20 | -N(CH3)2 | 74% |

| 1-(2-Chlorophenyl)-N,N-dimethylmethanamine | 2-Chloro | 169.65 | -N(CH3)2 | 76% |

| N,N-Dimethylbenzylamine | None (Unsubstituted) | 135.21 | -N(CH3)2 | 73% |

| 1-(2-Methylphenyl)-N,N-dimethylmethanamine | 2-Methyl | 149.23 | -N(CH3)2 | 73% |

Data Synthesis: The consistent ~73-76% yield across analogs demonstrates that the N,N-dimethylamine directing group dominates the reaction trajectory, while the 2-fluoro group is well-tolerated and does not sterically hinder the incoming bulky Bpin moiety 2.

Advanced Synthetic Methodologies: C-H Borylation

The most powerful transformation for this compound is its conversion into a biphenylbenzylic amine via an ortho-directed C-H borylation followed by a Suzuki-Miyaura coupling 4.

Experimental Causality & Protocol Design

Why choose [Ir(OMe)(COD)]2 as the precatalyst? The methoxy ligand is non-innocent; it actively facilitates transmetalation with bis(pinacolato)diboron (B2pin2) to generate the active Ir-boryl species without the need for an external base. Why use basic alumina for purification instead of standard silica gel? Benzylamines are inherently basic. Acidic silica gel causes irreversible binding and streaking, drastically reducing isolated yields. Basic alumina prevents the protonation of the tertiary amine during chromatography 3.

Self-Validating Protocol: Ir-Catalyzed ortho-C-H Borylation

This protocol is designed as a self-validating system. Do not proceed to the Suzuki coupling without confirming the In-Process Control (IPC) metrics.

-

Catalyst Activation: In a nitrogen-filled glovebox, combine [Ir(OMe)(COD)]2 (1.5 mol %) and a bipyridine or picolylamine ligand (3.0 mol %) in dry hexane or THF. Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-complex 2.

-

Borylation: Add B2pin2 (1.0 equiv) and this compound (1.0 equiv, approx. 2.00 mmol). Seal the vessel and heat to 80 °C for 16 hours.

-

In-Process Validation (Critical Step): Remove a 50 µL aliquot, evaporate, and dissolve in CDCl3.

-

Purification: Concentrate the mixture and purify via basic alumina flash column chromatography (e.g., 98.5:0.5:1 CH2Cl2:MeOH:NEt3) to afford the borylated intermediate (Yield: ~74%) 3.

-

Downstream Coupling: The purified product can immediately be subjected to Suzuki coupling with iodobenzene (100 °C, 5 h) to yield 2-fluoro-6-phenyl-N,N-dimethylbenzylamine 4.

Catalytic cycle of Ir-catalyzed ortho-C-H borylation directed by the N,N-dimethylamine group.

Pharmacological Applications of 2-Fluorobenzylamine Derivatives

Beyond synthetic methodology, 2-fluorobenzylamine analogs are heavily utilized in drug discovery due to their ability to act as stable, lipophilic linkers and hydrogen-bond acceptors.

Oncology: Dual PDE5 and Topoisomerase II Inhibitors

Recent developments in colorectal carcinoma (CRC) treatments have utilized 9-benzylaminoacridine derivatives. By appending a fluorinated benzylamine moiety to an acridine core, researchers have successfully synthesized dual inhibitors targeting both Phosphodiesterase 5 (PDE5) and Topoisomerase II [[5]](). The fluorobenzyl group enhances cellular permeability, allowing the acridine core to intercalate DNA and halt cell cycle progression.

Reversal of Multidrug Resistance (MDR)

One of the most significant challenges in chemotherapy is the overexpression of P-glycoprotein (P-gp), an efflux pump that expels drugs from cancer cells. Lycorine carbamate derivatives synthesized using 2-fluorobenzylamine have shown profound efficacy in reversing this resistance 6. The fluorinated analogs exhibit high Fold-Reversal (FAR) values, competitively binding to P-gp and allowing intracellular accumulation of chemotherapeutic agents.

Mechanism of multidrug resistance reversal via P-gp inhibition by fluorobenzylamine analogs.

Neurology: Anticonvulsant Activity

Historically, 2-fluorobenzylamine has been condensed with furanacetic acids to generate aliphatic amino acid derivatives that act as potent anticonvulsants 7. The lipophilic nature of the fluorine substituent ensures rapid crossing of the blood-brain barrier (BBB), a strict prerequisite for neuroactive compounds.

Conclusion

This compound is a masterclass in chemical design. Its N,N-dimethylamine group provides an impeccable handle for late-stage C-H functionalization, while the 2-fluoro substituent fine-tunes the molecule's electronic landscape and pharmacokinetic profile. Whether utilized as a substrate for iridium-catalyzed borylation or as a terminal pharmacophore in complex oncology drugs, mastering the reactivity of this molecule is essential for any advanced synthetic or medicinal chemistry program.

References

- PubChem: 1-(2-Fluorophenyl)

- Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)

- Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines Source: AWS URL

- Source: Academia.

- Source: National Institutes of Health (NIH)

- Lycorine Carbamate Derivatives for Reversing P-glycoprotein-Mediated Multidrug Resistance in Human Colon Adenocarcinoma Cells Source: MDPI URL

- US5654301A - Amino acid derivative anticonvulsant Source: Google Patents URL

Sources

- 1. This compound | C9H12FN | CID 15460889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups [mdpi.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. (PDF) An ortho-directed C–H borylation/Suzuki coupling sequence in the formation of biphenylbenzylic amines [academia.edu]

- 5. Novel 9-Benzylaminoacridine Derivatives as Dual Inhibitors of Phosphodiesterase 5 and Topoisomerase II for the Treatment of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US5654301A - Amino acid derivative anticonvulsant - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine

[1][2]

Abstract & Strategic Overview

This technical guide details the synthesis of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine , a tertiary benzylamine frequently utilized as a pharmacophore fragment in CNS-active drug discovery and as a ligand in organometallic catalysis.[1][2]

While multiple synthetic routes exist, this guide prioritizes Reductive Amination (Method A) using Sodium Triacetoxyborohydride (STAB) as the primary protocol. This method offers the highest functional group tolerance, mildest conditions, and avoids the formation of quaternary ammonium salts often seen in direct alkylation. A secondary Nucleophilic Substitution (Method B) protocol is provided for cost-effective scale-up when using benzyl halide precursors.[1][2]

Target Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 153.20 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~180-185 °C (est.)[1][2][3][4] | Volatile; handle in fume hood |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Freebase form |

| pKa | ~9.0 - 9.5 | Basic nitrogen |

Retrosynthetic Analysis & Pathway Selection[2]

The synthesis is approached via two distinct disconnections. The choice depends on available starting materials and scale.

Figure 1: Retrosynthetic strategies. Method A is preferred for bench-scale purity; Method B is preferred for industrial cost-efficiency.[1][2]

Protocol A: Reductive Amination (The "Gold Standard")

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (

Reagents & Equipment[2][5][6][7][8]

-

Amine Source: Dimethylamine (2.0 M in THF or as Hydrochloride salt).[1][2] Note: If using HCl salt, add 1.0 equiv of Triethylamine (TEA) to freebase in situ.

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2] DCE is preferred for faster reaction rates.

-

Quench: Saturated aqueous

.

Step-by-Step Methodology

-

Preparation:

-

Imine Formation (In Situ):

-

Charge the RBF with 2-Fluorobenzaldehyde (10.0 mmol, 1.24 g).[1][2]

-

Add DCE (40 mL).

-

Add Dimethylamine (12.0 mmol).[1][2]

-

Option A (Solution): Add 6.0 mL of 2.0 M Dimethylamine in THF.[2]

-

Option B (Salt): Add Dimethylamine HCl (0.98 g) followed by TEA (1.67 mL, 12.0 mmol).

-

-

Stir at room temperature (RT) for 30 minutes. Observation: The solution may become slightly cloudy or warm.

-

-

Reduction:

-

Cool the mixture to 0 °C (ice bath).

-

Add STAB (14.0 mmol, 2.97 g) portion-wise over 5 minutes. Caution: Mild gas evolution (

) may occur.[1] -

Remove the ice bath and allow the reaction to warm to RT.

-

Stir for 4–16 hours.

-

Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The aldehyde spot (

) should disappear; the amine product will streak near the baseline unless the plate is treated with TEA.

-

-

Workup (Acid-Base Purification):

-

Quench: Add saturated aqueous

(30 mL) and stir vigorously for 15 minutes until gas evolution ceases. -

Extraction: Transfer to a separatory funnel.[2][5][6][7] Extract with DCM (

mL).[1][2] -

Self-Validating Purification Step:

-

Extract with 1M HCl (

mL). The product moves to the aqueous layer (protonated); non-basic impurities remain in the organic layer. -

Discard the organic layer.

-

Basify the aqueous layer to pH > 12 using 4M NaOH. The product oils out as a freebase.

-

Extract the cloudy aqueous mixture with DCM (

mL).[2]

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo.

-

Expected Yield[2]

Protocol B: Nucleophilic Substitution (Scale-Up Alternative)[1][2]

Rationale: Direct alkylation is faster but prone to over-alkylation (quaternary salt formation).[1][2] This risk is mitigated by using a slight excess of amine and controlled temperature [2].[2]

Reagents[2][5][6][7][8][9][10][11][12]

-

Nucleophile: Dimethylamine (40% aq.[1][2] solution or 2.0 M in THF) (2.5 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) - Acts as an HCl scavenger.[1][2]

Methodology[2][5][8][10]

-

Dissolve 2-Fluorobenzyl chloride (10 mmol) in ACN (30 mL).

-

Add

(20 mmol). -

Add Dimethylamine (25 mmol) slowly at 0 °C.

-

Stir at RT for 2 hours, then heat to 50 °C for 1 hour to ensure completion.

-

Workup: Filter off inorganic salts. Concentrate filtrate.[2] Perform the Acid-Base Purification described in Protocol A (Step 4) to remove any quaternary ammonium salts (which will remain in the aqueous phase during the final extraction if they are very polar, though often they are difficult to separate without chromatography; hence Protocol A is preferred for high purity).

Critical Workflow Visualization

The following diagram illustrates the "Self-Validating" Acid-Base workup, which guarantees that the isolated material is a basic amine.

Figure 2: Acid-Base purification workflow ensuring removal of neutral organic impurities.

Characterization & Analytical Data

Verify the product using the following expected signals.

NMR (400 MHz, )

-

7.40 – 7.00 (m, 4H): Aromatic protons.[2] The ortho-fluorine causes complex splitting patterns (multiplets) due to

-

3.50 (s, 2H): Benzylic methylene (

-

2.25 (s, 6H):

NMR

Mass Spectrometry (ESI+)[1][2]

Safety & Troubleshooting

Safety Hazards[2]

-

2-Fluorobenzyl Chloride: Potent lachrymator (tear gas).[1][2] Handle strictly in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release Hydrogen gas (flammable).[1][2] Keep dry.[2][4]

-

Fluorine NMR: The C-F bond is stable, but avoid extremely harsh acidic conditions at high heat (

) to prevent defluorination, though unlikely in this protocol.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete imine formation | Add molecular sieves (4Å) or |

| Secondary Amine Impurity | Incomplete methylation | Ensure excess Dimethylamine (2.0+ equiv) is used. |

| Emulsion during workup | Surfactant-like behavior | Add brine; filter through Celite; use a larger volume of solvent.[1][2] |

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Salvatore, R. N., et al. (2001).[2] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1][2] [1]

-

PubChem Compound Summary. (2025). "this compound."[1][2][4] National Center for Biotechnology Information.[2] [1][2]

Sources

- 1. 5-(2-Fluorophenyl)-N,N-dimethyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine | C18H18FN3O2S | CID 154416133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H12FN | CID 15460889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

using 1-(2-Fluorophenyl)-N,N-dimethylmethanamine in organic synthesis

Executive Summary

1-(2-Fluorophenyl)-N,N-dimethylmethanamine (CAS: 399-67-7), hereafter referred to as 2-F-DMBA , represents a privileged scaffold in organic synthesis. It combines two powerful "handles" for functionalization: a fluorine atom (a strong inductive directing group and potential leaving group) and a dimethylaminomethyl group (a potent chelating directing group).

This guide moves beyond basic characterization to focus on the divergent reactivity of this molecule. We will explore how to toggle between Directed ortho Metalation (DoM) to generate benzynes and Transition Metal C-H Activation to access regioselective substitution.

Module 1: Synthesis of the Precursor

Before exploring applications, a robust, scalable synthesis of 2-F-DMBA is required. While commercially available, in-house synthesis ensures freshness and allows for facile analogue generation.

Protocol: Reductive Amination of 2-Fluorobenzaldehyde

Rationale: Reductive amination is preferred over nucleophilic substitution (benzyl halide + amine) to avoid over-alkylation (quaternary ammonium salt formation).

Reagents:

-

2-Fluorobenzaldehyde (1.0 equiv)

-

Dimethylamine (2.0 M in THF, 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Workflow:

-

Imine Formation: In a flame-dried flask under

, dissolve 2-fluorobenzaldehyde in DCM (0.2 M). Add dimethylamine solution and acetic acid. Stir at Room Temperature (RT) for 30 minutes. Checkpoint: Monitor by TLC (disappearance of aldehyde). -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (STAB is milder than

and prevents reduction of the aldehyde prior to imine formation). -

Quench: Warm to RT and stir for 2-4 hours. Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over

.[1] -

Purification: Concentrate in vacuo. If necessary, purify via Kugelrohr distillation or flash chromatography (SiO2, 5% MeOH in DCM + 1%

).

Yield Expectation: >85% colorless oil.

Module 2: The "Fork in the Road" – Divergent Reactivity

The utility of 2-F-DMBA lies in the competition between the Fluorine (F) and the Amine (

-

Path A (Thermodynamic/Inductive): The Fluorine atom is the stronger Directing Metalation Group (DMG) due to high electronegativity. Lithiation occurs at C3 (ortho to F). This species is unstable and eliminates LiF to form Benzyne .

-

Path B (Coordination/Steric): Transition metals (Pd, Ru) coordinate to the Nitrogen. Because the C2 position is blocked by Fluorine, C-H activation is forced to occur at C6 .

Visualization: Divergent Reaction Pathways

Caption: Figure 1. Divergent reactivity pathways. Lithiation favors inductive control (C3), leading to benzyne. Pd-catalysis favors chelation control (C6).

Module 3: Benzyne Generation & Trapping (Path A)

Using 2-F-DMBA as a benzyne precursor is a powerful strategy for synthesizing complex fused heterocycles (e.g., isoindolines, tetrahydroisoquinolines).

Mechanism: The acidity of the C3 proton is enhanced by the adjacent Fluorine. Lithiation at C3 creates a transient species that, upon warming, eliminates LiF to generate 3-dimethylaminomethyl-benzyne.

Protocol: Diels-Alder Cycloaddition via Benzyne

Reagents:

-

2-F-DMBA (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Diene Trap (e.g., Furan, 5.0 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Setup: Charge a flame-dried Schlenk flask with 2-F-DMBA and Furan in anhydrous THF. Cool to -78°C .[2][3]

-

Expert Tip: Furan acts as both the trap and the co-solvent. Excess is required to prevent benzyne dimerization (biphenylene formation).

-

-

Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.

-

Observation: The solution may turn slight yellow.

-

-

Elimination/Trapping: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Mechanistic Note: At -78°C, the lithiated species is relatively stable.[4] As it warms past -50°C, LiF elimination accelerates, generating the benzyne which is immediately trapped by the furan.

-

-

Workup: Quench with water. Extract with Ethyl Acetate.[1]

-

Result: Formation of the Diels-Alder adduct (1,4-epoxy-1,4-dihydronaphthalene derivative).

Data Summary: Trapping Efficiency

| Trap | Product Type | Typical Yield | Notes |

| Furan | Diels-Alder Adduct | 75-85% | Acid-catalyzed ring opening yields naphthols. |

| Benzyl Azide | Benzotriazole | 60-70% | [3+2] Cycloaddition (Click chemistry). |

| Diethylamine | Aniline Derivative | 50-60% | Nucleophilic addition to benzyne. |

Module 4: Regioselective C-H Activation (Path B)

While lithiation fights against the fluorine elimination, Palladium-catalyzed C-H activation exploits the steric blocking of the fluorine to achieve 100% regioselectivity at C6 .

Mechanism: Pd(II) coordinates to the dimethylamino nitrogen. It seeks the nearest ortho C-H bond. C2 is occupied by F. C6 is open. This overcomes the mixture issues common with unsubstituted benzylamines.

Protocol: Pd-Catalyzed Ortho-Arylation

Reagents:

-

2-F-DMBA (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

- (5 mol%)

-

Silver Acetate (AgOAc) (1.0 equiv) - Oxidant/Halide Scavenger

-

TFA (Trifluoroacetic acid) (Solvent/Ligand source)

Step-by-Step Workflow:

-

Mixture: Combine 2-F-DMBA, Aryl Iodide,

, and AgOAc in a sealed tube. -

Solvent: Add TFA.

-

Expert Tip: Acidic conditions protonate the amine, but the equilibrium allows enough free amine to direct the Pd. The trifluoroacetate ligand is crucial for the C-H cleavage step (CMD mechanism).

-

-

Reaction: Heat to 100°C for 12 hours.

-

Workup: Cool, filter through Celite (to remove AgI), and neutralize with

. -

Outcome: Exclusive formation of the 2-Fluoro-6-aryl-N,N-dimethylbenzylamine .

Visualization: C-H Activation Cycle

Caption: Figure 2. Catalytic cycle for C6-selective arylation. The fluorine atom effectively blocks the C2 position, forcing reaction at C6.

References

-

Directed Ortho Metalation (DoM)

-

Snieckus, V. (1990).[2] Directed ortho metalation.[2][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

- Schlosser, M. (2005). The "Heavy" Halogens as Optionally Constitutive or Facultative Directing Groups. Angewandte Chemie International Edition. (Discusses F vs N competition).

-

- Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters.

-

Pd-Catalyzed C-H Activation of Benzylamines

-

Compound Data & Safety

-

PubChem. This compound Compound Summary.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. arkat-usa.org [arkat-usa.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. baranlab.org [baranlab.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine in Drug Discovery

Topic: Application of 1-(2-Fluorophenyl)-N,N-dimethylmethanamine in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 2341-21-1), also known as 2-Fluoro-N,N-dimethylbenzylamine, represents a high-value "privileged fragment" in modern medicinal chemistry. Beyond its role as a simple building block, this compound serves two critical functions in drug development:[1]

-

Metabolic Modulator: The ortho-fluorine substituent sterically and electronically blocks metabolic "soft spots" on the phenyl ring while modulating the basicity (pKa) of the benzylic amine, a crucial factor for CNS penetration.

-

C-H Activation Substrate: The N,N-dimethylaminomethyl moiety acts as a potent Directing Group (DG) for transition-metal-catalyzed C-H functionalization (Ir, Pd, Li), enabling the rapid synthesis of polysubstituted arenes without de novo ring construction.

This guide details the physicochemical rationale for its use and provides validated protocols for its functionalization and incorporation into CNS-active scaffolds.

Chemical Biology & Medicinal Relevance[1][2][3]

The "Fluorine Effect" in CNS Ligands

The 2-fluorobenzyl motif is ubiquitous in serotonin transporter (SERT) and dopamine transporter (DAT) ligands. The introduction of the fluorine atom at the ortho-position of the benzylamine scaffold offers specific advantages:

-

Conformational Lock: The fluorine atom induces a preferred conformation via electrostatic repulsion with the nitrogen lone pair or dipole-dipole interactions, often pre-organizing the molecule for receptor binding.

-

Metabolic Blockade: Unsubstituted benzylamines are prone to rapid oxidative deamination or ring hydroxylation. The 2-fluoro substituent deactivates the ring towards electrophilic metabolic attack and blocks the ortho-position from Phase I hydroxylation.

-

Lipophilicity (LogD): Fluorination increases lipophilicity, facilitating Blood-Brain Barrier (BBB) permeation, essential for CNS drugs like antidepressants and imaging agents (e.g., ADAM/HOMADAM analogues).

Physicochemical Profile

| Property | Value / Description | Impact on Drug Design |

| Molecular Weight | 153.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| H-Bond Donors/Acceptors | 0 / 2 | High permeability; amine acts as a key cation at physiological pH. |

| Electronic Effect | o-F (Inductive withdrawing) | Lowers pKa of the amine relative to non-fluorinated analog, reducing lysosomal trapping. |

| Directing Ability | High (N-coordination) | Excellent substrate for ortho-lithiation and Ir-catalyzed borylation. |

Application 1: Directed C-H Functionalization

The most powerful application of this compound is its ability to undergo site-selective functionalization. The dimethylamino group directs metal catalysts to the ortho position (C6), enabling the installation of boronates, silanes, or halides.

Mechanism of Action: Iridium-Catalyzed Borylation

The bulky N,N-dimethyl group directs the active Iridium species to the sterically accessible ortho C-H bond. The 2-fluoro substituent further influences regioselectivity by acidifying the adjacent protons, though steric directing by the amine usually dominates.

Figure 1: Workflow for the Iridium-catalyzed ortho-C-H borylation of this compound.

Protocol A: Iridium-Catalyzed Ortho-Borylation

Adapted from Vertex AI Search Results (Ref 1, 3, 5)

Objective: To synthesize the boronic ester derivative for subsequent Suzuki-Miyaura coupling.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (0.8–1.0 equiv) -

Catalyst:

(1.5 mol%) -

Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: Hexane or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a nitrogen-filled glovebox, charge a reaction vial with

(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). -

Activation: Add 2 mL of anhydrous hexane. Stir for 5 minutes until the solution turns dark brown, indicating active catalyst formation.

-

Addition: Add

(203 mg, 0.8 mmol) followed by this compound (153 mg, 1.0 mmol). -

Reaction: Seal the vial and heat to 80°C for 16 hours.

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: The crude residue is typically purified via flash chromatography (Silica gel). Note: The amine functionality causes streaking; use 1-5% Triethylamine in the eluent.

-

Eluent System: Hexane/EtOAc (9:1) + 1%

.

-

-

Validation: Confirm structure via

-NMR. Look for the disappearance of one aromatic proton signal and the appearance of the pinacol methyl singlet (~1.3 ppm).

Application 2: Directed Ortho-Lithiation (DoM)